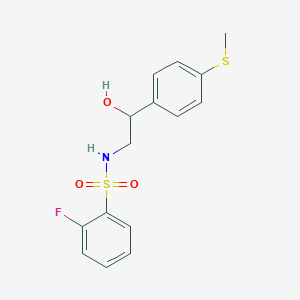

2-fluoro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-fluoro-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FNO3S2/c1-21-12-8-6-11(7-9-12)14(18)10-17-22(19,20)15-5-3-2-4-13(15)16/h2-9,14,17-18H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKPPETWFSXWUSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC=C2F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzenesulfonamide typically starts with the appropriate benzenesulfonyl fluoride and undergoes a series of nucleophilic substitution and addition reactions. Specific routes might involve:

Step 1: : Nucleophilic substitution with a primary amine, resulting in the formation of a sulfonamide intermediate.

Step 2: : Introduction of the hydroxy group via reaction with an epoxide.

Step 3: : Final attachment of the methylthio group through a thiol-ene reaction.

Reaction Conditions: : These steps often require specific catalysts (like Lewis acids), controlled temperatures, and inert atmospheres to ensure the desired regioselectivity and yield.

Industrial Production Methods

Industrial methods scale up these reactions using continuous flow chemistry and automated reactors to optimize yield and purity. Solvent choice, reaction time, and purification steps (like recrystallization) are meticulously controlled to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : It can be oxidized using agents such as hydrogen peroxide or m-chloroperoxybenzoic acid, potentially forming sulfoxides or sulfones.

Reduction: : Reductive amination using agents like sodium borohydride or lithium aluminum hydride.

Substitution: : Electrophilic aromatic substitution can introduce additional functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: : m-Chloroperoxybenzoic acid in an organic solvent.

Reduction: : Sodium borohydride in ethanol or methanol.

Substitution: : Chlorinating agents or brominating agents under acidic or basic conditions.

Major Products

Oxidation Products: : Sulfoxide derivatives.

Reduction Products: : Amines or other simplified structures.

Substitution Products: : Halogenated derivatives.

Scientific Research Applications

Chemistry

Used as a precursor in synthetic organic chemistry for the development of new materials or intermediates.

Biology

Potential use in biochemical assays due to its ability to interact with specific enzymes or biological pathways.

Medicine

Investigated for its pharmacological properties, including potential anti-inflammatory or anticancer activities.

Industry

Used in the development of specialty chemicals or as a part of complex formulations in agricultural chemicals.

Mechanism of Action

This compound’s mechanism of action is based on its ability to form hydrogen bonds, interact with hydrophobic sites, and undergo redox reactions. It potentially targets enzymes involved in oxidative stress or cellular signaling pathways.

Comparison with Similar Compounds

Substituent Variations on the Benzenesulfonamide Core

- N-(2-Hydroxy-2-(4-(Methylthio)phenyl)ethyl)-4-Methoxy-3-Methylbenzenesulfonamide (CAS 1448031-47-7) Structural Differences: Replaces the fluorine atom with methoxy (-OCH₃) and methyl (-CH₃) groups on the benzene ring. The methyl group may enhance steric hindrance, affecting interactions with hydrophobic receptor pockets . Molecular Weight: 367.5 g/mol vs. 385.4 g/mol for the target compound (with additional fluorine and methylthio groups) .

- 4-Amino-N-(2,2,2-Trifluoroethyl)Benzenesulfonamide (CAS 389605-71-4) Structural Differences: Contains a trifluoroethyl group instead of the hydroxyethyl chain and lacks the methylthio-phenyl moiety.

Modifications in the Ethylamine Side Chain

- (R)-L-796568: A β3-Adrenergic Receptor Agonist

- Structure : Features a pyridinyl-ethylamine side chain and a thiazole-trifluoromethylphenyl group.

- Pharmacological Profile : Exhibits high human β3-AR affinity (EC₅₀ = 3.6 nM) but partial agonism at β1/β2 receptors (EC₅₀ = 2.4–4.8 µM) .

- Comparison : The target compound’s hydroxyethyl and methylthio groups may offer improved selectivity for β3-AR over β1/β2 receptors, as bulky substituents like thiazole in L-796568 can lead to off-target effects .

- 2,6-Difluoro-N-(2-Hydroxy-2-(5-(Thiophen-3-yl)Furan-2-yl)Ethyl)Benzenesulfonamide (CAS 2034252-73-6) Structural Differences: Contains a difluoro-substituted benzene ring and a thiophene-furan heterocycle.

Metabolic Stability and Conjugation Pathways

- Metabolites of Thiazole Benzenesulfonamide Derivatives Key Findings: Analogous compounds undergo NADPH-dependent N-dealkylation (via CYP3A4) to form carboxylic acid intermediates, which conjugate with taurine or isethionic acid . Comparison: The target compound’s methylthio group may undergo oxidation to sulfoxide or sulfone metabolites, altering excretion pathways (e.g., P-glycoprotein-mediated transport) compared to non-sulfur-containing analogs .

Data Tables

Table 1: Structural and Pharmacokinetic Comparison

Table 2: Metabolic Pathways of Selected Analogs

Biological Activity

2-Fluoro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzenesulfonamide is a compound with a complex structure that incorporates various functional groups, including fluorine, hydroxyl, and methylthio. This unique configuration suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties based on recent research findings.

Chemical Structure

The chemical structure of 2-fluoro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzenesulfonamide can be represented as follows:

This structure includes:

- A benzenesulfonamide backbone.

- A fluorine atom, which may enhance biological activity.

- A hydroxyl group that could influence solubility and interaction with biological targets.

- A methylthio group , which may affect pharmacokinetics and pharmacodynamics.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds related to 2-fluoro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzenesulfonamide. In particular, derivatives have shown significant activity against various bacterial strains. For instance, a study highlighted that certain sulfonamide derivatives exhibited potent bacteriostatic effects against Staphylococcus aureus and Staphylococcus epidermidis at low concentrations (1-8 µg/mL), indicating their potential as antibacterial agents .

| Compound | Bacterial Strain | Concentration (µg/mL) | Activity |

|---|---|---|---|

| 16d | S. aureus | 1 | Bacteriostatic |

| 16e | S. epidermidis | 4 | Bacteriostatic |

Anticancer Activity

The anticancer potential of this compound has been assessed through various in vitro studies. Compounds structurally similar to 2-fluoro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzenesulfonamide demonstrated significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and HCT-116 (colon cancer). The IC50 values for these compounds were reported to be below 10 µg/mL, indicating strong antiproliferative activity .

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | <10 |

| HeLa | <10 |

| HCT-116 | <10 |

Antioxidant Activity

The antioxidant properties of the compound were evaluated using various assays. Compounds similar to 2-fluoro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzenesulfonamide exhibited significant radical scavenging activity, with some showing IC50 values lower than 40 µg/mL. This suggests that these compounds could be beneficial in preventing oxidative stress-related diseases .

Case Studies

- Antimicrobial Efficacy : In a study assessing the biofilm formation of clinical strains of Staphylococcus, compounds derived from similar structures demonstrated an inhibition efficacy of up to 84% at specific concentrations (2 × MIC and 4 × MIC).

- Cytotoxicity Assessment : A comparative analysis of various cinnamamide derivatives indicated that certain compounds showed superior cytotoxicity against MCF-7 cells, with IC50 values as low as 0.17 µg/mL, showcasing the potential for developing effective anticancer agents from this chemical class .

Q & A

Q. Methodological Answer :

- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .

- Structural Confirmation :

Advanced: How can researchers resolve contradictions in receptor binding data for beta3-adrenergic agonists?

Methodological Answer :

Discrepancies in EC₅₀ values (e.g., 3.6 nM vs. 94% activation in human beta3 receptors) may arise from:

- Assay Conditions : Use CHO-K1 cells stably expressing human beta3 receptors to standardize cAMP accumulation assays .

- Partial Agonism : Evaluate intrinsic activity relative to full agonists (e.g., isoproterenol) to distinguish potency from efficacy .

- Off-Target Effects : Screen against beta1/beta2 receptors (e.g., radioligand displacement assays) to confirm selectivity >600-fold .

Basic: What in vivo models are suitable for pharmacokinetic studies?

Q. Methodological Answer :

- Rodents : Bile duct-cannulated Sprague-Dawley rats for fecal/biliary excretion profiling, with IV (3 mg/kg) and oral (10 mg/kg) dosing to calculate bioavailability (~17% in rats) .

- Primates : Cynomolgus monkeys for interspecies scaling, focusing on hepatic extraction ratios (47% in monkeys) and P-glycoprotein-mediated intestinal excretion .

Advanced: How can metabolite identification inform structural optimization?

Q. Methodological Answer :

- Metabolite Profiling : Use ³H-labeled compound in bile/caccal samples to identify major metabolites (e.g., N-oxide derivatives, dealkylated amines) via radiochromatography and tandem MS .

- Prodrug Design : Replace metabolically labile groups (e.g., pyridinyl-ethanolamine) with morpholine or ethyl-substituted analogs to reduce first-pass metabolism, improving oral bioavailability from 4% to 56% in primates .

Basic: What computational tools predict CYP-mediated metabolism?

Q. Methodological Answer :

- In Silico Modeling : Use Schrödinger’s QikProp or ADMET Predictor to identify vulnerable sites (e.g., benzylic hydroxylation or sulfonamide cleavage) .

- Docking Studies : Molecular dynamics simulations with CYP3A4 crystal structures (PDB: 4I3G) to assess binding orientations and metabolic stability .

Advanced: How do species-specific differences impact translational research?

Q. Methodological Answer :

- Hepatic vs. Intestinal Metabolism : Rats exhibit higher hepatic extraction (30%) than monkeys (47%), while monkeys show greater gut P-glycoprotein efflux, requiring species-specific PBPK modeling .

- Receptor Affinity : Cross-test in human, rat, and primate beta3 receptors (EC₅₀ shift from 3.6 nM in humans to 25 nM in rodents) to validate translational relevance .

Basic: How to optimize solubility for in vitro assays?

Q. Methodological Answer :

- Co-Solvents : Use DMSO (≤0.1% v/v) or hydroxypropyl-beta-cyclodextrin (HPβCD) to enhance aqueous solubility without disrupting receptor binding .

- pH Adjustment : Prepare buffered solutions (pH 7.4) with sodium bicarbonate to stabilize the sulfonamide group .

Advanced: What strategies mitigate off-target effects in beta3 agonists?

Q. Methodological Answer :

- SAR Analysis : Replace the 4-(trifluoromethyl)phenyl group (in analogs) with 4-(methylthio)phenyl to reduce beta1/beta2 binding, guided by molecular overlay studies .

- Functional Selectivity : Use BRET-based assays to measure biased signaling (e.g., cAMP vs. ERK pathways) and minimize adverse cardiovascular effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.